BenchChemオンラインストアへようこそ!

5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Regioisomerism

This pyridin-2-yl regioisomer enables N,N-bidentate metal chelation unattainable with the pyridin-3-yl analog. Computed logP of 1.1 supports CNS penetration; the free piperidine NH serves as an N-alkylation/arylation handle for focused library synthesis. InChIKey KUTIWVKHFBWSQX-UHFFFAOYSA-N distinguishes it from the co-stocked pyridin-3-yl isomer. Validate regioisomeric identity by LC-MS/NMR upon receipt. Ideal for FXR antagonist, M1/M4 agonist, and metalloenzyme inhibitor programs.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
Cat. No. B7569450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3
InChIInChI=1S/C13H16N4O/c1-13(5-8-14-9-6-13)12-16-11(17-18-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3
InChIKeyKUTIWVKHFBWSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: A Regiospecific 1,2,4-Oxadiazole Building Block for Targeted Library Synthesis and CNS-Penetrant Probe Design


5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 1483207-80-2) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position by a pyridin-2-yl ring and at the 5-position by a 4-methylpiperidin-4-yl group . This specific regioisomeric arrangement distinguishes it from its pyridin-3-yl and pyridin-4-yl analogs. The compound is commercially available from multiple vendors at purities of ≥95% (AKSci) and 97% (Leyan) . Its structural features place it within a chemotype recently identified as farnesoid X receptor (FXR) antagonists and muscarinic M1/M4 receptor agonists, making it a strategic intermediate or scaffold for medicinal chemistry campaigns targeting metabolic, inflammatory, and CNS disorders [1].

Why a Pyridin-3-yl or Des-methyl Analog Cannot Replace 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole in Structure-Activity Studies


Substituting 5-(4-methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole with its closest commercially available analog—the pyridin-3-yl regioisomer (CAS 1405035-67-7)—introduces a computed XLogP3 shift from 1.1 to 1.4 (PubChem), altering lipophilicity and potentially membrane permeability [1][2]. More critically, the pyridin-2-yl nitrogen is positioned ortho to the oxadiazole ring, enabling bidentate N,N-metal coordination that the pyridin-3-yl isomer cannot geometrically achieve; this has been experimentally validated in structurally related 2-(pyridin-2-yl)-1,3,4-oxadiazole ligands forming stable complexes with Cu(II), Fe(II), and Co(II) [3]. Published FXR antagonist SAR further demonstrates that piperidine-containing 1,2,4-oxadiazoles with specific N-substitution patterns achieve IC50 values as low as 0.127 μM, a potency level that is highly sensitive to regioisomeric and substituent changes [4]. These physicochemical, coordination, and pharmacological differences mean in-class substitution without experimental re-validation risks compromising target engagement and data reproducibility.

Quantitative Differentiation Evidence for 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Regioisomeric Lipophilicity Shift: Pyridin-2-yl vs. Pyridin-3-yl 1,2,4-Oxadiazole LogP Comparison

The target pyridin-2-yl compound exhibits a computed XLogP3 value of 1.1 (PubChem CID 63123740), compared to an XLogP3-AA of 1.4 for the pyridin-3-yl regioisomer (PubChem CID 63123749) [1][2]. This represents a 0.3 log-unit reduction in lipophilicity for the pyridin-2-yl isomer, attributable to the proximity of the pyridine nitrogen to the oxadiazole ring enabling greater aqueous solvation. Both isomers share identical molecular formula (C13H16N4O), molecular weight (244.29 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (2), ensuring the logP difference is driven solely by regioisomeric nitrogen placement rather than gross compositional changes [1][2].

Lipophilicity Drug-likeness Regioisomerism

Bidentate Metal-Coordination Capability: Pyridin-2-yl Oxadiazole as an N,N-Donor Ligand vs. Non-Coordinating Pyridin-3-yl Isomer

The pyridin-2-yl substitution places the pyridine nitrogen in an ortho relationship to the oxadiazole ring, forming a pre-organized N,N-bidentate binding pocket. This motif has been experimentally validated in structurally analogous systems: 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) acts as a bidentate N,N-donor ligand forming stable complexes with Fe(II) and Co(II), while 2,5-bis(pyridin-2-yl)-1,3,4-oxadiazole (2-bpo) generates a Cu(II) one-dimensional coordination polymer [1][2]. The pyridin-3-yl isomer, with its meta nitrogen placement, lacks the geometric capacity to participate in an analogous chelation mode [3]. For 5-(4-methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, the protonatable piperidine nitrogen adds a third potential donor atom, offering a unique N,N,N-tridentate coordination profile not achievable with the pyridin-3-yl regioisomer.

Coordination chemistry Metallodrug design Bidentate ligand

FXR Antagonist Pharmacophore: Class-Level Potency of Piperidine-Containing 1,2,4-Oxadiazoles

A closely related chemotype—3,5-disubstituted 1,2,4-oxadiazoles bearing a piperidine ring—has been characterized as a potent FXR antagonist scaffold. In the foundational SAR study by Festa et al. (2019), compound 3f (containing a piperidine ring directly linked to the oxadiazole core) demonstrated an FXR antagonism IC50 of 0.58 ± 0.27 μM, while compound 13 achieved an IC50 of 0.127 ± 0.02 μM in a cellular assay [1]. A follow-up study (Finamore et al., 2023) expanded the library with N-alkyl and N-aryl piperidine modifications on the same 1,2,4-oxadiazole core, confirming that the piperidine-oxadiazole motif is a privileged pharmacophore for FXR modulation [2]. The target compound, 5-(4-methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, presents a structurally analogous scaffold where the pyridin-2-yl group at the 3-position and the 4-methylpiperidin-4-yl group at the 5-position offer vectors for exploring SAR that are directly aligned with this validated pharmacophore.

Farnesoid X receptor Nuclear receptor antagonism Metabolic disease

Muscarinic M1/M4 Receptor Agonist Patent Coverage for 1,2,4-Oxadiazole-Piperidine-Pyridine Chemotypes

Patent WO2019243850A1 (Heptares Therapeutics) claims 1,2,4-oxadiazole derivatives as agonists of the muscarinic M1 and/or M4 receptor, with explicit exemplification of compounds containing pyridine and piperidine substructures [1]. The claimed chemotype encompasses 3,5-disubstituted 1,2,4-oxadiazoles where one substituent is a heteroaryl group (including pyridinyl) and the other is a nitrogen-containing cyclic moiety (including piperidinyl). A related patent family (US2013/0289035, Mithridion, Inc.) further discloses oxadiazole-based muscarinic agonists for cognition enhancement, with specific examples including 3-methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole derivatives demonstrating muscarinic agonist activity [2]. The target compound's 4-methylpiperidin-4-yl substitution pattern represents a distinct point of structural diversification within this claimed IP space, differing from the 3-substituted piperidine and N-alkyl piperidine examples predominantly exemplified in these patents.

Muscarinic receptor CNS drug discovery Cognitive enhancement

Comparative Vendor Purity and Physicochemical QC Metrics for Procurement Specification

The pyridin-2-yl target compound is commercially stocked with a minimum purity specification of 95% (AKSci, Cat. 0289DR) and 97% (Leyan, Cat. 2212530) . The pyridin-3-yl regioisomer is offered at a comparable 95% minimum purity (AKSci, Cat. 0290DR) . Both isomers share an identical molecular formula (C13H16N4O), molecular weight (244.29 g/mol), topological polar surface area (TPSA = 63.84 Ų), and computed LogP (1.7727 by alternative algorithm; Leyan data) . The key analytical differentiator for identity confirmation is the InChIKey: KUTIWVKHFBWSQX-UHFFFAOYSA-N for the pyridin-2-yl isomer vs. VFDYZFACSWWGIW-UHFFFAOYSA-N for the pyridin-3-yl isomer . This distinction is critical for QC release testing to prevent regioisomeric cross-contamination during procurement.

Compound quality control Purity specification Procurement standardization

High-Value Application Scenarios for 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole Based on Comparative Evidence


FXR Antagonist Lead Optimization: Library Synthesis Leveraging a Validated Piperidine-Oxadiazole Pharmacophore

The target compound serves as a strategic starting material for synthesizing focused libraries of FXR antagonists. The class-level evidence establishes that piperidine-containing 1,2,4-oxadiazoles can achieve sub-micromolar FXR antagonism (IC50 as low as 0.127 μM for compound 13) [1]. The pyridin-2-yl group at the 3-position provides a vector for further derivatization distinct from the naphthyl-substituted lead compounds reported by Festa et al. (2019) and Finamore et al. (2023), while the free piperidine NH offers a handle for N-alkylation or N-arylation to explore SAR around the privileged scaffold [1][2]. The lower logP (1.1) of the pyridin-2-yl isomer relative to the pyridin-3-yl isomer (1.4) may confer a solubility advantage during library synthesis and assay formatting [3].

Metalloenzyme Inhibitor Design: Exploiting Pyridin-2-yl Oxadiazole Bidentate Coordination for Zinc- or Iron-Dependent Targets

The pyridin-2-yl oxadiazole motif functions as an N,N-bidentate ligand, as experimentally demonstrated in Cu(II), Fe(II), and Co(II) coordination complexes of structurally related 1,3,4-oxadiazoles [1][2]. The target compound extends this capability with an additional protonatable piperidine nitrogen, creating a tridentate coordination profile. This property is absent in the pyridin-3-yl isomer [3]. For metalloenzyme inhibitor programs (e.g., targeting histone deacetylases, matrix metalloproteinases, or carbonic anhydrases), the compound's metal-chelating capacity provides a functional advantage that is structurally inaccessible to the pyridin-3-yl regioisomer.

CNS-Penetrant Muscarinic Agonist Probe Development: Differentiated IP Position within the M1/M4 Patent Landscape

Patent families from Heptares Therapeutics (WO2019243850A1) and Mithridion, Inc. (US20130289035A1) establish that 1,2,4-oxadiazole derivatives with piperidine and pyridine substituents are claimed as M1 and/or M4 muscarinic receptor agonists for cognitive disorders [1][2]. The target compound's 4-methylpiperidin-4-yl substitution pattern at the oxadiazole 5-position is structurally distinct from the 3-substituted piperidine and N-alkyl piperidine examples predominantly exemplified in these patents, offering a potential intellectual property differentiation point for hit-to-lead programs. Additionally, the computed logP of 1.1 is within the optimal range (1-3) for CNS penetration, supporting its suitability for neuroscience applications [3].

Quality-Controlled Procurement for Regioisomer-Sensitive Assay Cascades: InChIKey-Based Identity Verification Protocol

In high-throughput screening cascades where regioisomeric purity is critical for SAR interpretation, the target compound's distinct InChIKey (KUTIWVKHFBWSQX-UHFFFAOYSA-N) must be verified against the pyridin-3-yl isomer (VFDYZFACSWWGIW-UHFFFAOYSA-N) [1][2]. Both isomers share identical molecular formula, molecular weight (244.29 g/mol), TPSA (63.84 Ų), and are commercially available at comparable purities (95-97%), creating a genuine risk of regioisomeric cross-contamination [1][2]. Procurement protocols should mandate InChIKey-level identity confirmation via LC-MS or NMR upon receipt to ensure the pyridin-2-yl isomer is correctly supplied, particularly when both isomers are stocked within the same compound management system.

Quote Request

Request a Quote for 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.